methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate
Description
Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a heterocyclic compound featuring a pyrazole core substituted with a 1,3-benzothiazole moiety and an ester-functionalized acetamide group. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for enhancing binding affinity in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-19-12(18)7-8-6-11(17)16(15-8)13-14-9-4-2-3-5-10(9)20-13/h2-6,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKLCYVTQPDOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a compound with a benzothiazole core, which is known to have significant biological activity. . Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function. This interaction can result in changes to the target’s conformation, activity, or interactions with other molecules.
Biological Activity
Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanism of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₁N₃O₃S
- CAS Number : 523992-06-5
- Molecular Weight : 289.31 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A comparative analysis showed that this compound exhibits significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | |
| Candida albicans | 200 µg/mL |
The compound's effectiveness against S. aureus was noted to be superior compared to traditional antibiotics like ampicillin, suggesting a potential for development as a new antimicrobial agent.
Cytotoxic Effects
Research indicates that this compound possesses cytotoxic properties that can induce apoptosis in cancer cells. A study demonstrated that the compound induced reactive oxygen species (ROS) accumulation in hepatoma cells, leading to cell death through mitochondrial pathways.
Key Findings:
- Induction of apoptosis mediated by ROS.
- Greater cytotoxicity observed in malignant cells compared to normal cells.
The mechanism involves disruption of mitochondrial membrane potential (MMP) and activation of caspases, which are critical for the apoptotic process .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It has been shown to inhibit bacterial topoisomerases selectively without affecting human isoforms, thus reducing toxicity while maintaining efficacy against bacterial infections .
Case Studies and Research Findings
A series of studies have explored the synthesis and biological evaluation of this compound:
- Antimicrobial Efficacy : In vitro studies confirmed that derivatives of benzothiazole fused with pyrazole exhibited significant antimicrobial activity. The results indicated that structural modifications could enhance potency against resistant strains .
- Cytotoxicity in Cancer Models : The compound was tested on various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction mechanisms involving ROS and caspase activation .
Scientific Research Applications
Unfortunately, the available search results offer limited information regarding specific applications, comprehensive data, or well-documented case studies for the compound methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate. However, the search results do provide some basic information.
Basic Information
- Name: this compound is the methyl ester of [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetic acid .
- Formula: The molecular formula is C₁₃H₁₁N₃O₃S .
- Molecular Weight: The molecular weight is 289.31 .
- CAS Number: The CAS number is 523992-06-5 .
- Properties: It is an irritant .
Potential Research Areas
- As a biochemical for proteomics research Santa Cruz Biotechnology offers it as a biochemical for proteomics research .
- Inhibitor development: Pyrazoles have been used in the synthesis of inhibitors of canonical transient receptor potential channels .
- Antiviral research: Several natural compounds with benzothiazole groups have been investigated for their antiviral activity against SARS-CoV-2 .
- Antimicrobial agents: Pyrazolines constitute heterocyclic linked derivatives possessing anticancer, antidepressant, and anticonvulsant properties .
Caveats
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are compared below, focusing on substituent effects, molecular properties, and inferred bioactivity.
Table 1: Comparative Analysis of Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate and Analogs
Structural and Functional Insights
Benzothiazole vs. Pyrimidine/Pyridine Hybrids (AS601245): The target compound’s benzothiazole group aligns with AS601245’s scaffold, a known JNK inhibitor. However, AS601245’s pyrimidine core and nitrile group likely enhance its kinase selectivity and metabolic stability compared to the pyrazole-ester structure of the target compound .
Substituent Effects: Benzothiazole vs. Chlorophenyl :
- Replacing benzothiazole with 2-chlorophenyl (as in the chlorophenyl analog) introduces a lipophilic, electron-withdrawing group. This substitution may reduce π-π stacking interactions critical for kinase binding but could improve membrane permeability .
However, its discontinued status implies synthesis challenges or instability, possibly due to ester hydrolysis or cyanide group reactivity .
Physicochemical and Pharmacokinetic Considerations
- Benzothiazole Advantage : The benzothiazole moiety’s planar structure and sulfur atom may improve target engagement through hydrophobic and van der Waals interactions, as seen in AS601245 .
- Ester Group Limitations : The methyl ester in the target compound may confer prodrug properties, requiring in vivo hydrolysis for activation. This contrasts with AS601245’s nitrile group, which is metabolically stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
